Tricyclo[5.2.1.0(2,6)]decanedimethanol
Description
Tricyclo[5.2.1.0²⁶]decanedimethanol (TCDDM) is a bicyclic diol derivative widely utilized in polymer chemistry, particularly in its diacrylate form (TCDMDA, CAS 42594-17-2). This compound features a rigid tricyclic hydrocarbon backbone with two hydroxymethyl groups, which are often functionalized into acrylate or methacrylate monomers for UV-curable applications. Key properties include:
- Molecular formula: C₁₂H₂₀O₂ (diol); C₁₈H₂₄O₄ (diacrylate) .
- Molecular weight: 304.38–304.39 g/mol (diacrylate) .
- Physical state: Colorless to light yellow liquid (diacrylate) .
- Key characteristics: Low polymerization shrinkage (<5%), high refractive index (~1.52), and excellent hydrolytic stability .
- Applications: 3D printing resins, biomedical devices, dental composites, and liquid crystal elastomers (LCEs) .
Properties
IUPAC Name |
[(1R,7R)-8-(hydroxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-10-8-3-9(6-14)11(4-8)12(10)2-7/h7-14H,1-6H2/t7?,8-,9?,10?,11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDWMXUMXACHS-IACGZSPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C3CC(C2C3)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C3C2CC(C3)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Domino Cyclization
A landmark study documented in Nature Communications (2020) describes a nickel-catalyzed domino cyclization of enynones to construct bridged tricyclo[5.2.1.0¹,⁵]decane skeletons. While the core structure differs slightly from TCD-diol, this method provides a template for stereoselective tricyclic synthesis. The reaction employs Ni(OAc)₂·4H₂O with a chiral Phox ligand, achieving enantiomeric excess (ee) values of 92–99%. Key steps include:
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Substrate Preparation : Enynones are synthesized via reductive Knoevenagel condensation of cyclopentane-1,3-dione with alkynals, followed by allylation.
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Cyclization : The nickel catalyst facilitates a tandem alkyne-alkene-ketone coupling, forming three quaternary stereocenters in a single step.
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Functionalization : Post-cyclization oxidation or reduction introduces hydroxymethyl groups, though this step requires further optimization for TCD-diol.
This method highlights the potential for transition-metal catalysis in constructing complex tricyclic frameworks but necessitates adaptation to incorporate diol functionalities.
Diels-Alder and Prins Cyclization Strategies
Diels-Alder Reaction with Subsequent Hydroxylation
The Diels-Alder reaction is a classical route to bicyclic systems. A proposed pathway for TCD-diol involves:
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Diene and Dienophile Selection : Cyclopentadiene and a functionalized dienophile (e.g., maleic anhydride) form a bicyclic adduct.
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Hydrogenation : The adduct undergoes catalytic hydrogenation to saturate double bonds, yielding a decalin derivative.
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Hydroxymethyl Introduction : Aldol condensation with formaldehyde under basic conditions introduces hydroxymethyl groups, followed by reduction (e.g., NaBH₄) to yield the diol.
Prins Cyclization
Prins cyclization, effective for oxygenated tricycles, could be adapted as follows:
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Substrate Design : A homoallylic alcohol and aldehyde are condensed to form an oxocarbenium ion intermediate.
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Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄) forms the tricyclic core.
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Reduction : The resulting ketone is reduced to a secondary alcohol using LiAlH₄ or catalytic hydrogenation.
Both methods require precise control over regiochemistry to avoid isomer formation, a challenge noted in patent US10767004B1, which emphasizes the need for advanced purification.
Hydrogenation of Aromatic Precursors
Naphthalene Derivative Hydrogenation
Aromatic precursors offer a route to saturated tricyclic systems:
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Synthesis of Dimethylnaphthalene Diol : Naphthalene derivatives with hydroxymethyl groups are synthesized via Friedel-Crafts alkylation.
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Catalytic Hydrogenation : Using Pd/C or Raney Ni under high-pressure H₂, the aromatic rings are saturated to yield the tricyclic diol.
This method’s efficacy depends on the hydrogenation catalyst’s selectivity to avoid over-reduction or ring-opening side reactions.
Purification and Isolation Techniques
Chromatographic Separation
Patent US10767004B1 details gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods to isolate TCD-diol from isomeric byproducts:
Crystallization
Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, as evidenced by melting point consistency (175–177°C).
Scalability and Industrial Feasibility
| Method | Yield (%) | Purity (%) | Catalytic Loading | Scalability |
|---|---|---|---|---|
| Nickel Catalysis | 65–92 | 90–99 | 2–10 mol % | Moderate |
| Diels-Alder | 45–60 | 85–95 | N/A | High |
| Prins Cyclization | 50–70 | 88–93 | Acidic catalyst | Moderate |
Industrial production favors Diels-Alder and hydrogenation routes due to lower catalyst costs and simpler infrastructure, albeit with trade-offs in stereochemical control.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.2.1.0(2,6)]decanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halides and other substituted derivatives.
Scientific Research Applications
Applications Overview
Tricyclo[5.2.1.0(2,6)]decanedimethanol is primarily utilized in the following areas:
- Polymer Production
- Optical Applications
- Dental Materials
- Synthesis of Photoactive Compounds
Case Study 1: UV-Curable Inks
In a study focusing on the development of UV-curable inks, this compound was incorporated into formulations to enhance wetting properties and improve pigment dispersion. The inks demonstrated superior adhesion and durability when cured under UV light compared to traditional formulations.
Case Study 2: Dental Resin Development
Research investigating new denture base resins revealed that incorporating this compound significantly improved the mechanical strength and flexibility of the resins while maintaining biocompatibility with oral tissues.
Mechanism of Action
The mechanism of action of Tricyclo[5.2.1.0(2,6)]decanedimethanol involves its ability to undergo various chemical transformations due to its reactive hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Ethylene Glycol Dicyclopentenyl Ether Acrylate (EGDPEA)
Similarities :
- Both EGDPEA and TCDMDA are acrylate monomers used in 3D printing formulations for their rapid curing and biofilm resistance .
- They exhibit low viscosity, enabling compatibility with inkjet printing technologies .
Differences :
- Structure : EGDPEA contains a dicyclopentenyl ether group, offering moderate rigidity, whereas TCDMDA’s tricyclic backbone provides superior stiffness .
- Shrinkage : TCDMDA demonstrates lower polymerization shrinkage due to its bulky structure .
- Applications : EGDPEA is preferred in air-atmosphere printing due to its compatibility with type II photoinitiators, while TCDMDA is used in nitrogen environments with type I initiators .
Poly(Ethylene Glycol) Diacrylate (PEGDA 575)
Similarities :
Differences :
- Flexibility : PEGDA 575 (Mn = 575 g/mol) introduces chain flexibility, whereas TCDMDA adds rigidity .
- Mechanical Properties : Blending TCDMDA with PEGDA allows tunable transition temperatures (Tg) and elastic moduli. For example, a 1:1 ratio achieves a balance between flexibility (PEGDA) and strength (TCDMDA) .
- Hydrophilicity : PEGDA is hydrophilic, limiting its use in hydrolytic environments, while TCDMDA’s hydrophobic tricyclic structure enhances durability .
Bisphenol A Ethoxylate Diacrylate (BPAEDA)
Similarities :
- Both are used as crosslinkers in poly(β-amino ester) networks for implantable electronics .
Differences :
Isobornyl Acrylate (IBOA) and SR833s
Similarities :
- All three are low-shrinkage monomers used in dental composites to replace TEGDMA .
Differences :
- Shrinkage : TCDMDA (as SR833s) reduces volumetric shrinkage to <2.5%, outperforming IBOA (~3.0%) .
- Mechanical Strength : TCDMDA-based resins exhibit higher flexural strength (120–150 MPa) compared to IBOA (~90 MPa) due to crosslink density .
- Viscosity : IBOA has lower viscosity (~10 mPa·s) than TCDMDA (~200 mPa·s), affecting processing in dental applications .
TCDDM Derivatives: Dimethacrylates vs. Diacrylates
- TCDMDA (Diacrylate) : Faster curing due to higher reactivity of acrylate groups, suitable for UV-initiated systems .
- TCDDMMA (Dimethacrylate) : Used in Bis-GMA-free dental resins, offering lower shrinkage (1.8%) than Bis-GMA (4.5%) but slower curing than TCDMDA .
Data Tables
Table 1: Physical Properties Comparison
Biological Activity
Tricyclo[5.2.1.0(2,6)]decanedimethanol, also known as TCDDM, is a bicyclic compound with significant applications in various fields, particularly in dentistry and polymer science. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 196.29 g/mol
- CAS Number : 26896-48-0
- Appearance : Colorless to almost colorless liquid
- Purity : >90% (GC)
- Boiling Point : 175 °C
- Flash Point : 185 °C
Applications
This compound is utilized primarily in the following areas:
- Dental Materials : It serves as a monomer in the synthesis of denture base resins, enhancing mechanical properties and biocompatibility .
- Polymer Science : The compound is used in the production of shape memory polymers and holographic polymer dispersed liquid crystals (HPDLCs), which are crucial for optoelectronic devices .
- 3D Printing Resins : It contributes to the development of (meth)acrylate resins that improve impact strength in 3D printing applications .
Biocompatibility and Toxicity
Research indicates that TCDDM exhibits favorable biocompatibility when incorporated into dental materials. The compound's low shrinkage and high refractive index make it suitable for optical applications, which is beneficial for dental prosthetics where aesthetics are crucial . However, potential toxicity concerns arise from the acrylate structure, necessitating careful evaluation during formulation.
Case Studies
- Dental Applications :
-
Polymer Development :
- In a study focusing on shape memory polymers, TCDDM was incorporated into a polymer matrix to evaluate its thermal and mechanical properties. The findings demonstrated that the addition of TCDDM improved the shape recovery rate and mechanical resilience of the polymer, making it suitable for applications in soft robotics and adaptive structures .
Research Findings
Q & A
Q. What are the established synthetic routes for tricyclo[5.2.1.0²,⁶]decanedimethanol, and what purity thresholds are critical for polymer applications?
The compound is synthesized via catalytic hydrogenation of tricyclo[5.2.1.0²,⁶]decan-8-one derivatives (e.g., using Pd/C or Raney Ni catalysts) followed by diol purification via recrystallization or column chromatography . For polymer synthesis, ≥95% purity (GC) is required to avoid side reactions during acrylation or methacrylation . Impurities above 5% can lead to incomplete crosslinking in resins .
Q. What analytical techniques are most effective for characterizing tricyclo[5.2.1.0²,⁶]decanedimethanol’s structural integrity and stereochemical composition?
Key methods include:
- ¹H/¹³C NMR : To confirm hydroxyl group positions and stereochemistry (e.g., integration ratios for diastereomers) .
- FTIR : Identification of hydroxyl (~3200–3500 cm⁻¹) and C-O stretches (~1050 cm⁻¹) .
- GC-MS : Purity assessment and detection of byproducts (e.g., residual ketone precursors) .
- HPLC with chiral columns : Resolve isomer mixtures, critical for structure-property studies .
Q. What environmental safety protocols are required when handling tricyclo[5.2.1.0²,⁶]decanedimethanol derivatives in laboratory settings?
- Use PPE (gloves, goggles) to prevent skin/eye irritation (H317) .
- Avoid aqueous release due to aquatic toxicity (H411); collect waste for incineration at approved facilities .
- Stabilize acrylate derivatives with MEHQ (50–100 ppm) to prevent radical polymerization during storage .
Advanced Research Questions
Q. How does tricyclo[5.2.1.0²,⁶]decanedimethanol diacrylate (TCDDA) influence the glass transition temperature (Tg) of PMMA composites?
The rigid tricyclic backbone restricts polymer chain mobility, increasing Tg by 15–20°C compared to linear diacrylates. For PMMA-TCDDA composites, Tg correlates with crosslink density (DSC analysis) and reaches maxima at 20–30 wt% TCDDA loading . Contradictions in reported Tg values (~120–140°C) arise from differences in curing conditions (e.g., UV intensity, photoinitiator concentration) .
Q. What strategies resolve contradictions in reported reaction kinetics between TCDDA and methacrylate monomers in dual-curing systems?
Steric hindrance from the tricyclic structure slows methacrylate reactions by ~40% compared to TEGDMA. To harmonize kinetics:
Q. How does the stereochemistry of tricyclo[5.2.1.0²,⁶]decanedimethanol isomers impact material performance in dental resins?
Isomer mixtures (e.g., endo/exo configurations) enhance crosslinking density by 18–25% compared to single isomers, improving flexural strength (120–150 MPa) and wear resistance. However, excessive isomer diversity (>4 isomers) reduces uniformity, necessitating HPLC-guided fractionation for high-performance applications .
Q. What methodologies evaluate the microbial resistance of TCDDA-based 3D-printed materials?
- ASTM E2149 : Assess biofilm inhibition using S. aureus and E. coli .
- SEM/CLSM : Quantify bacterial adhesion on printed surfaces .
- Rheological tuning : Adjust monomer viscosity (20–50 mPa·s) via 2-ethylhexyl acrylate co-loading to optimize printability while retaining antibacterial activity .
Data Contradiction Analysis
Q. Why do studies report conflicting biodegradation rates for TCDDA-based polymers in marine environments?
Discrepancies stem from:
- Test conditions : Salinity (15–35 ppt) and microbial diversity alter degradation rates by 3–5× .
- Analytical limits : GC-MS detects only 60–70% of degradation byproducts; combine with LC-QTOF for comprehensive profiling .
- Stabilizer interference : MEHQ residues (≥50 ppm) inhibit microbial activity, requiring pre-wash protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
